(5-Amino-2-morpholinophenyl)methanol
Description
(5-Amino-2-morpholinophenyl)methanol (CAS: 2679773-34-1) is a heterocyclic organic compound featuring a morpholine ring (a six-membered ring containing one oxygen and one nitrogen atom) attached to a benzene ring substituted with an amino (-NH₂) group at the 5-position and a hydroxymethyl (-CH₂OH) group at the 2-position. This compound is part of a broader class of morpholine derivatives, which are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their unique electronic and steric properties. Its molecular formula is C₁₁H₁₆N₂O₂, with a molecular weight of 208.26 g/mol.
Structure
2D Structure
Properties
IUPAC Name |
(5-amino-2-morpholin-4-ylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c12-10-1-2-11(9(7-10)8-14)13-3-5-15-6-4-13/h1-2,7,14H,3-6,8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUCXPUVUVWCVDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20630924 | |
| Record name | [5-Amino-2-(morpholin-4-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20630924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
759456-60-5 | |
| Record name | [5-Amino-2-(morpholin-4-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20630924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Method 1: Nitration and Reduction
- Starting Material : Begin with a suitable phenolic compound.
- Nitration : Treat the phenolic compound with a nitrating agent (e.g., nitric acid) to introduce a nitro group at the desired position.
- Reduction : Reduce the nitro group to an amino group using reducing agents such as iron in hydrochloric acid or tin chloride.
- Methylation : Finally, react with formaldehyde or paraformaldehyde in the presence of a base to obtain this compound.
Yield and Conditions : This method typically yields moderate to high amounts of product depending on reaction conditions such as temperature and time.
Method 2: Direct Amination
- Starting Material : Use 4-morpholinoaniline as the starting material.
- Refluxing with Formaldehyde : Mix 4-morpholinoaniline with formaldehyde in an alcohol solvent under reflux conditions.
- Formation of Product : The reaction proceeds to form this compound directly.
Yield and Conditions : This method can achieve yields between 80% to 92%, depending on the specific conditions employed, such as solvent choice and temperature.
Comparative Analysis of Preparation Methods
| Method | Starting Material | Key Steps | Typical Yield | Reaction Conditions |
|---|---|---|---|---|
| Nitration and Reduction | Phenolic Compound | Nitration, Reduction, Methylation | Moderate to High | Varies (40°C - 150°C) |
| Direct Amination | 4-Morpholinoaniline | Reflux with Formaldehyde | 80% - 92% | Reflux in Alcohol |
Research Findings and Insights
Recent studies have highlighted various aspects of synthesizing this compound:
Yield Optimization : Research indicates that optimizing reaction parameters such as temperature, solvent choice, and reaction time can significantly enhance yields.
Safety Considerations : The synthesis involves handling hazardous materials like nitric acid and formaldehyde, necessitating appropriate safety measures including personal protective equipment and proper ventilation.
Characterization Techniques : Post-synthesis characterization typically employs techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) to confirm product identity and purity.
Chemical Reactions Analysis
Types of Reactions
(5-Amino-2-morpholinophenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride (SOCl2) for converting the amino group to a halide.
Major Products
Oxidation: Formation of (5-Amino-2-morpholinophenyl)carboxylic acid.
Reduction: Formation of (5-Amino-2-morpholinophenyl)amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
(5-Amino-2-morpholinophenyl)methanol has been investigated for its anticancer properties. Research indicates that it can induce apoptosis in various cancer cell lines, including HeLa cells. The compound's mechanism involves modulation of apoptotic pathways and cell cycle arrest, which are critical for inhibiting tumor growth. A notable study demonstrated a significant reduction in cell viability with an IC₅₀ value indicating potent anticancer effects.
Antimicrobial Properties
The compound exhibits notable antimicrobial activity against several bacterial strains. In vitro studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various strains are summarized in Table 1.
| Bacterial Strain | MIC (mg/L) | Zone of Inhibition (mm) |
|---|---|---|
| Escherichia coli | 0.125 | 15.00 |
| Staphylococcus aureus | 0.250 | 14.50 |
| Bacillus subtilis | 0.125 | 16.00 |
| Pseudomonas aeruginosa | 0.500 | 12.00 |
These results suggest that the compound is particularly effective against Gram-positive bacteria, with Bacillus subtilis showing the highest sensitivity.
Biological Research
Enzyme Interaction Studies
this compound is being used to study enzyme interactions and protein modifications. Its ability to act as a nucleophile or electrophile makes it valuable in understanding biochemical pathways and mechanisms at the molecular level.
Cytochrome P450 Inhibition
The compound has been identified as an inhibitor of cytochrome P450 enzymes CYP2C19 and CYP2C9, which are crucial for drug metabolism. This inhibition can significantly alter the pharmacokinetics of co-administered drugs, making it an essential compound in pharmacological studies.
Industrial Applications
In addition to its biological applications, this compound is being explored for use in the production of dyes and pigments due to its unique chemical structure that allows for various transformations. Its reactivity can be harnessed to develop new materials with specific properties.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Antimicrobial Efficacy : A recent study evaluated the compound's effectiveness against a panel of pathogenic bacteria and fungi, indicating a broad spectrum of activity with MIC values ranging from 0.125 to 0.500 mg/L across different strains.
- Anticancer Activity Assessment : In vitro assays on human cancer cell lines demonstrated significant cytotoxic effects, reinforcing the compound's potential as an anticancer agent with promising therapeutic applications.
Mechanism of Action
The mechanism of action of (5-Amino-2-morpholinophenyl)methanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the morpholine ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
| Compound Name | CAS Number | Molecular Formula | Key Functional Groups | Molecular Weight (g/mol) | Solubility (Predicted) | Applications |
|---|---|---|---|---|---|---|
| (5-Amino-2-morpholinophenyl)methanol | 2679773-34-1 | C₁₁H₁₆N₂O₂ | Morpholine, -NH₂, -CH₂OH | 208.26 | Moderate in polar solvents | Drug intermediates, kinase inhibitors |
| 2-(4-Morpholinyl)benzyl alcohol | 2648808-94-8 | C₁₁H₁₅NO₂ | Morpholine, -CH₂OH | 193.24 | High in polar solvents | Polymer additives, corrosion inhibitors |
| 2-Methyl-4-(4-morpholinyl)aniline | 2639604-88-7 | C₁₁H₁₆N₂O | Morpholine, -NH₂, -CH₃ | 192.26 | Low in water | Agrochemical intermediates |
| 4,4'-(2-Methyl-1,4-phenylene)dimorpholine | 2648809-02-1 | C₁₅H₂₂N₂O₂ | Two morpholine rings, -CH₃ | 262.35 | Insoluble in water | Ligands for metal catalysis |
Key Research Findings and Functional Insights
Reactivity and Stability
- This compound exhibits enhanced nucleophilicity at the amino group compared to analogs like 2-Methyl-4-(4-morpholinyl)aniline due to the electron-donating hydroxymethyl group, which stabilizes the aromatic ring and increases reactivity toward electrophilic substitution .
- The absence of the amino group in 2-(4-Morpholinyl)benzyl alcohol limits its use in reactions requiring amine-directed metal catalysis, making it less versatile in drug synthesis .
Solubility and Bioavailability
- The hydroxymethyl group in this compound improves water solubility compared to methyl-substituted analogs (e.g., 2-Methyl-4-(4-morpholinyl)aniline), which are more lipophilic and prone to aggregation in aqueous environments .
- 4,4'-(2-Methyl-1,4-phenylene)dimorpholine, with dual morpholine rings, shows extreme hydrophobicity, restricting its use to non-biological applications like catalysis .
Biological Activity
Overview
(5-Amino-2-morpholinophenyl)methanol, with the molecular formula CHNO, is a compound characterized by the presence of an amino group, a morpholine ring, and a methanol group attached to a phenyl ring. This unique structure imparts specific chemical reactivity and biological activity, making it a subject of interest in various fields including medicinal chemistry and pharmacology.
The synthesis of this compound typically involves several steps:
- Starting Materials : 2-nitrobenzaldehyde and morpholine.
- Reduction : The nitro group is reduced to an amino group using hydrogen gas and a catalyst such as palladium on carbon.
- Formation of Morpholine Derivative : The amino group reacts with morpholine.
- Methanol Addition : A nucleophilic substitution reaction introduces the methanol group.
The compound exhibits various chemical reactions, including oxidation, reduction, and substitution, which can lead to the formation of derivatives with different biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the morpholine ring can engage with hydrophobic regions of proteins. These interactions may modulate enzyme activities and receptor functions, leading to diverse biological effects.
Pharmacological Studies
Research indicates that this compound has potential therapeutic properties. It has been studied for its effects on various biological systems:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, potentially inhibiting the growth of certain bacteria .
- Antitumor Activity : Some derivatives have shown promise in antitumor applications, particularly against specific cancer cell lines. For instance, studies have indicated cytotoxic effects on human pancreatic cancer cells .
- Enzyme Interaction : The compound's ability to modulate enzyme activity has been documented, with implications for metabolic pathways and cellular signaling.
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the antibacterial effects of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated significant inhibition at specific concentrations, suggesting potential as a lead compound for antibiotic development.
- Antitumor Potential :
Comparative Analysis
| Compound | Structure | Biological Activity | Notes |
|---|---|---|---|
| This compound | Contains methanol group | Antimicrobial, Antitumor | Unique due to methanol group |
| (5-Amino-2-morpholinophenyl)ethanol | Ethanol instead of methanol | Limited studies available | Similar structure |
| (5-Amino-2-morpholinophenyl)propane | Propane instead of methanol | Not extensively studied | Potential for different activity |
Q & A
Basic: What are the standard synthetic routes for (5-Amino-2-morpholinophenyl)methanol, and how can purity be ensured during synthesis?
Methodological Answer:
The compound is typically synthesized via nucleophilic aromatic substitution or reductive amination, leveraging the reactivity of the morpholine and amino groups. For example, coupling 2-morpholinoaniline derivatives with formaldehyde under controlled conditions can yield the target compound. Purification is achieved through column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization using ethanol/water mixtures. Purity validation requires HPLC (C18 column, UV detection at 254 nm) or ¹H/¹³C NMR to confirm absence of byproducts like unreacted amines or oxidation products .
Advanced: How can researchers optimize reaction conditions to improve the yield of this compound in multi-step syntheses?
Methodological Answer:
Design of Experiments (DoE) is critical for optimizing parameters such as catalyst loading (e.g., palladium for cross-coupling), solvent polarity (DMF vs. THF), and temperature gradients. For instance, a central composite design can identify interactions between variables. Kinetic studies (via in-situ FTIR or LC-MS) help pinpoint rate-limiting steps. Evidence from analogous morpholine-containing compounds suggests that microwave-assisted synthesis reduces reaction times and improves yields by 15–20% compared to conventional heating .
Basic: Which spectroscopic techniques are most effective for confirming the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Key signals include the morpholine ring protons (δ 3.6–3.8 ppm), aromatic protons (δ 6.5–7.2 ppm), and the methanol -OH group (δ 4.5–5.0 ppm, exchangeable).
- IR Spectroscopy : Confirm the presence of -OH (broad peak ~3200–3500 cm⁻¹) and aromatic C-N stretches (~1250 cm⁻¹).
- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ should match the exact mass (C₁₁H₁₅N₂O₂: 223.1083 g/mol). Cross-reference with PubChem or NIST databases for validation .
Advanced: How should discrepancies in NMR data between experimental and theoretical predictions be resolved for this compound?
Methodological Answer:
Discrepancies often arise from conformational flexibility or solvent effects. Use density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to simulate NMR chemical shifts in explicit solvents (DMSO or CDCl₃). Compare experimental data with computational results and adjust for solvent dielectric constant. If unresolved, variable-temperature NMR can reveal dynamic processes (e.g., hindered rotation of the morpholine ring) .
Basic: What are the recommended storage conditions to maintain the stability of this compound?
Methodological Answer:
Store at 2–8°C in amber vials under inert gas (argon or nitrogen) to prevent oxidation of the amino group. Desiccants (e.g., silica gel) mitigate hydrolysis. Stability studies on similar aminophenols show degradation <5% over 6 months under these conditions. Monitor via periodic HPLC analysis .
Advanced: What methodologies are used to assess the degradation products of this compound under varying pH and temperature conditions?
Methodological Answer:
Conduct forced degradation studies:
- Acidic/alkaline hydrolysis : Reflux in 0.1M HCl/NaOH at 60°C for 24 hours.
- Oxidative stress : Treat with 3% H₂O₂ at RT.
- Photolysis : Expose to UV light (300–400 nm).
Analyze degradation products via LC-MS/MS (Q-TOF) to identify fragments like quinone derivatives (m/z 205.0978) or morpholine ring-opened species. Kinetic modeling (Arrhenius equation) predicts shelf-life under accelerated conditions .
Basic: What in vitro assays are suitable for initial evaluation of the biological activity of this compound?
Methodological Answer:
- Antimicrobial activity : Broth microdilution assay (MIC against S. aureus and E. coli).
- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or hydrolases.
- Cytotoxicity : MTT assay on human cell lines (HEK293, HepG2).
Dose-response curves (IC₅₀) and positive controls (e.g., doxorubicin) validate results. Data from structurally related compounds suggest potential activity in the 10–50 µM range .
Advanced: How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacophore of this compound?
Methodological Answer:
- Analog synthesis : Modify substituents (e.g., replace morpholine with piperazine) or vary the amino/methanol positions.
- Computational docking : Use AutoDock Vina to predict binding modes against target proteins (e.g., β-lactamase).
- 3D-QSAR : CoMFA or CoMSIA models correlate steric/electronic properties with activity. Validate with leave-one-out cross-validation (q² > 0.5). SAR trends from similar morpholine derivatives highlight the importance of hydrogen bonding and lipophilic groups .
Advanced: What strategies are recommended for reconciling contradictory results in biological activity data across different research groups?
Methodological Answer:
- Meta-analysis : Pool data from multiple studies, adjusting for variables like cell line passage number or assay conditions.
- Blinded replication : Independent labs repeat experiments using standardized protocols.
- Data triangulation : Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity). Contradictions in aminophenol toxicity data were resolved by identifying pH-dependent solubility as a confounding factor .
Basic: What are the critical parameters to monitor during the scale-up synthesis of this compound to ensure reproducibility?
Methodological Answer:
- Exothermicity : Use jacketed reactors with temperature control (±2°C).
- Mixing efficiency : Optimize impeller speed to avoid gradients in viscous solvents (e.g., DMF).
- Work-up consistency : Standardize extraction volumes and drying times (anhydrous Na₂SO₄). Pilot batches (100 g scale) of related morpholine compounds achieved >95% purity with these controls .
Retrosynthesis Analysis
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Strategy Settings
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
